![molecular formula C18H21FN2OS2 B2458527 N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-57-2](/img/structure/B2458527.png)
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound exhibits unique properties that make it useful in various scientific research fields, including drug development, material science, and biological studies.
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Preparation Methods
The synthesis of N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction with cyclohexylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. Thiazole compounds have been shown to exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Yurttas et al. synthesized various thiazole derivatives and evaluated their antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives showed promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Gençer et al. reported the synthesis of new thiazole derivatives with dual antimicrobial and anti-inflammatory activities. These compounds demonstrated significant antibacterial effects against various strains, indicating their potential for therapeutic use .
Potential Therapeutic Applications
The unique structure of this compound suggests several therapeutic applications beyond antimicrobial use.
Anti-inflammatory Properties
Some thiazole derivatives have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis or inflammatory bowel disease.
Cancer Research
Thiazole compounds are also being explored for their anticancer properties. Studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide: Similar structure but with a chlorine substituent instead of fluorine, which may alter its biological activity.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide: Contains a methyl group instead of fluorine, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C18H21FN2OS2
- Molecular Weight : 364.5 g/mol
- CAS Number : 941922-57-2
The compound features a thiazole ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the cyclohexyl and fluorobenzyl groups enhances its biological activity by influencing solubility and interaction with biological targets.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Antimicrobial Activity : The thiazole structure is associated with antimicrobial properties. Studies have shown that similar thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Biological Activity Data
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, demonstrating a zone of inhibition comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of thiazole derivatives found that this compound significantly reduced pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Study 3: Cancer Cell Cytotoxicity
In vitro studies on cancer cell lines revealed that this compound induced cytotoxic effects through apoptosis pathways. The compound was shown to increase reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death in HeLa cells .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJEIQGKYIHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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